molecular formula C17H21BF3NO4 B8126131 N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide

Cat. No.: B8126131
M. Wt: 371.2 g/mol
InChI Key: IINONUZZQFSFAB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide is a complex organic compound that features a cyclopropyl group, a trifluoromethoxy group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide typically involves multiple steps. One common method involves the following steps:

    Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting cyclopropylboronic acid with pinacol in the presence of a catalyst such as palladium.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoromethylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets. The compound’s boronic ester moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and therapeutic applications. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylboronic acid pinacol ester: Shares the cyclopropyl and boronic ester moieties but lacks the trifluoromethoxy group.

    N-Cyclopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide: Similar structure but with a methyl group instead of the trifluoromethoxy group.

    4-(Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester: Similar structure but with different functional groups.

Uniqueness

N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, including increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of bioactive compounds.

Properties

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BF3NO4/c1-15(2)16(3,4)26-18(25-15)10-5-8-12(14(23)22-11-6-7-11)13(9-10)24-17(19,20)21/h5,8-9,11H,6-7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINONUZZQFSFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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